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Compound of Interest

Compound Name: 3-Bromo-2,2-dimethylbutane

Cat. No.: B1528390

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
bromo-2,2-dimethylbutane, a halogenated alkane of interest in synthetic organic chemistry
and drug development. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the
experimental protocols for acquiring such data, offering a foundational resource for researchers
in the field.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 3-bromo-
2,2-dimethylbutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Predicted)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~4.1-4.3 Quartet 1H CH-Br

~1.8-2.0 Multiplet 1H CH of ethyl

~1.1 Singlet 9H C(CHs)3

~1.0 Doublet 3H CHs of ethyl
13C NMR (Predicted)

Chemical Shift (ppm) Carbon Type Assighment

~65 - 70 CH C-Br

~35-40 C Quaternary C

~30-35 CH:2 CH:z of ethyl

~25-30 CHs C(CH3)s

~10-15 CHs CHs of ethyl

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm—?) Intensity Assignment
2970 - 2850 Strong C-H stretch (alkane)
1470 - 1450 Medium C-H bend (CHz)
1390 - 1365 Medium-Strong C-H bend (CHs)
C-C skeletal vibration (tert-
1260 Strong
butyl)
650 - 550 Strong C-Br stretch

Mass Spectrometry (MS) (Predicted)

© 2025 BenchChem. All rights

reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Interpretation

Molecular ion peak [M]* and [M+2]* (due to 7°Br

164/166 and 81Br isotopes)

149/151 [M - CHs]*

135/137 [M - C2Hs]*

85 [M - Br]* (loss of bromine radical)

57 [CaHo]* (tert-butyl cation) - Likely base peak

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-bromo-2,2-dimethylbutane (typically 5-25 mg for *H NMR and 20-100 mg for
13C NMR) is prepared in a deuterated solvent (e.g., CDCls, 0.6-0.7 mL). The sample is
transferred to a 5 mm NMR tube, ensuring no solid particles are present. The spectrum is
acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). The instrument is locked
onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve
homogeneity. For *H NMR, a standard pulse sequence is used, and for 13C NMR, a proton-
decoupled sequence is typically employed. The resulting free induction decay (FID) is Fourier
transformed to obtain the spectrum. Chemical shifts are referenced to tetramethylsilane (TMS)
at 0.00 ppm.

Infrared (IR) Spectroscopy

For a liquid sample like 3-bromo-2,2-dimethylbutane, a neat spectrum can be obtained. A
drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1] The
plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum
of the empty salt plates is recorded first and automatically subtracted from the sample
spectrum. The spectrum is typically recorded over the range of 4000-400 cm—1.

Mass Spectrometry (MS)
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Electron ionization (El) mass spectrometry is a common technique for analyzing volatile
organic compounds like 3-bromo-2,2-dimethylbutane. The sample is introduced into the ion
source of the mass spectrometer, where it is vaporized and bombarded with a high-energy
electron beam (typically 70 eV).[2] This causes the molecule to ionize and fragment. The
resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a
quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance

of each ion.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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